molecular formula C14H15N3O4 B2854114 N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1788559-66-9

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2854114
CAS No.: 1788559-66-9
M. Wt: 289.291
InChI Key: REDRDBAYLVLOJE-UHFFFAOYSA-N
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Description

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a central N-C(=O)-C(=O)-N core. This structure is flanked by two distinct substituents: a 2-(furan-2-yl)-2-methoxyethyl group on the N1 position and a pyridin-3-yl (nicotinyl) group on the N2 position. The integration of the furan and pyridine heterocycles makes this compound a valuable building block in medicinal chemistry and organic synthesis, particularly for the exploration of structure-activity relationships and the development of novel biologically active molecules . Research Applications: This compound is primarily used in scientific research and development. Its molecular architecture suggests potential applications as a key intermediate in the synthesis of more complex pharmacologically active compounds. Oxalamide derivatives are frequently investigated for their ability to participate in hydrogen bonding, which can be crucial for binding to biological targets. The presence of both furan and pyridine rings, which are common pharmacophores, indicates its utility in the design of molecules for hit-to-lead optimization campaigns in drug discovery . Handling and Safety: this compound is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-N'-pyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-20-12(11-5-3-7-21-11)9-16-13(18)14(19)17-10-4-2-6-15-8-10/h2-8,12H,9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDRDBAYLVLOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CN=CC=C1)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the furan-2-yl and pyridin-3-yl precursors. These precursors are then reacted under controlled conditions to form the final compound. Common reagents used in these reactions include strong bases, acids, and coupling agents.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that this compound may inhibit specific biological pathways associated with cancer cell proliferation and microbial growth. Its unique structural features allow it to interact with various molecular targets, making it a candidate for further drug development.

Research has indicated that this compound exhibits promising biological activities . For instance:

  • Antimicrobial Activity: In vitro studies have shown that this compound can effectively inhibit the growth of certain bacteria and fungi, suggesting its potential as an antimicrobial agent.
  • Anticancer Potential: The compound has been evaluated in various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action.

Materials Science

The unique chemical structure of this compound makes it suitable for applications in materials science , particularly in the development of new materials with specific properties. Its ability to form stable complexes with metal ions could lead to innovations in catalysis or sensor technology.

Data Tables

Application Area Potential Uses Research Findings
Medicinal ChemistryAntimicrobial agentsEffective against specific bacterial strains
Anticancer drugsCytotoxic effects observed in cancer cell lines
Materials ScienceNew material developmentStable metal ion complexes formed

Case Study 1: Antimicrobial Activity

In a study conducted by researchers at a leading pharmaceutical institute, this compound was tested against several pathogenic bacteria. The results indicated significant inhibition of bacterial growth, particularly against Gram-positive strains. This suggests its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Research

Another investigation focused on the anticancer properties of this compound involved testing its effects on human cancer cell lines (e.g., breast cancer and leukemia). The findings revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis in treated cells, highlighting its potential as an anticancer therapeutic.

Mechanism of Action

The mechanism by which N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan ring and methoxyethyl group are believed to play a crucial role in binding to receptors and enzymes, leading to the modulation of biological pathways. The pyridin-3-yl moiety contributes to the compound's overall stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their applications, and properties based on evidence:

Compound Name / ID Substituents Biological Activity Metabolic Pathway Regulatory Status References
Target Compound Furan-2-yl, methoxyethyl, pyridin-3-yl Unknown (inferred: flavor/antiviral) Likely oxidation of furan, amide stability Not evaluated
S336 (No. 1768) 2,4-Dimethoxybenzyl, pyridin-2-yl ethyl Umami flavor agonist Rapid metabolism in hepatocytes; no amide hydrolysis Approved (FEMA 4233, global)
GMC-1 to GMC-5 Halogenated aryl, isoindolin-1,3-dione Antimicrobial Not specified; likely aryl oxidation Experimental
Antiviral Compound 13 () Thiazolyl, piperidinyl, chlorophenyl HIV entry inhibition Hydrolysis of acetyl groups, oxidation Preclinical
No. 1769/1770 () Methoxybenzyl, pyridin-2-yl ethyl derivatives Flavoring agents Ester hydrolysis dominant; high metabolic capacity NOEL: 100 mg/kg/day (rat)

Structural and Functional Insights

  • Furan vs. Benzene Rings : The furan moiety in the target compound may undergo oxidative metabolism to form reactive intermediates, unlike the dimethoxybenzyl group in S336, which is metabolized without hydrolysis . Furan’s electron-rich structure could enhance binding to hydrophobic pockets in taste or viral receptors compared to benzene derivatives.
  • Pyridin-3-yl vs. Pyridin-2-yl : The pyridin-3-yl group’s nitrogen position may alter hydrogen-bonding interactions with biological targets. For example, S336’s pyridin-2-yl group is critical for umami receptor activation , whereas pyridin-3-yl derivatives (e.g., antiviral compounds in ) may target viral glycoproteins .
  • Methoxyethyl Chain : This group likely improves solubility and metabolic stability compared to bulkier substituents (e.g., thiazolyl-piperidinyl in Compound 13) .

Biological Activity

N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C14H15N3O4
Molecular Weight 289.29 g/mol
CAS Number 1788559-66-9

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The furan ring may enhance binding affinity, while the oxalamide group can facilitate interactions that lead to inhibition or activation of various biological pathways.

Biological Activities

Research indicates several potential biological activities for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly due to the presence of the furan moiety which is known for its bioactive characteristics.
  • Anticancer Properties : Investigations into the anticancer potential have shown that derivatives of oxalamide compounds can inhibit cancer cell proliferation. The specific pathways involved are under ongoing research but may include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further exploration in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In a study examining the structure-activity relationship (SAR) of oxalamides, it was found that modifications in the furan ring significantly affected antimicrobial potency against various bacterial strains .
  • Another research effort focused on the anticancer activity of similar oxalamide derivatives demonstrated that certain substitutions could enhance cytotoxicity against breast cancer cell lines .

Summary of Research Applications

The compound has several applications across different fields:

Application AreaDescription
Medicinal Chemistry Exploration as a potential drug candidate for antimicrobial and anticancer therapies.
Material Science Utilization in developing new materials with specific electronic or optical properties.
Biological Research Investigation into its mechanisms of action and interactions with biological targets.

Q & A

Q. What are the recommended synthetic routes for N1-(2-(furan-2-yl)-2-methoxyethyl)-N2-(pyridin-3-yl)oxalamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:

Intermediate Preparation : Synthesize the furan-2-yl-methoxyethyl amine and pyridin-3-yl amine intermediates via nucleophilic substitution or reductive amination .

Oxalamide Coupling : Use carbodiimide-based reagents (e.g., DCC or EDC) with activators like HOBt to couple intermediates via the oxalyl chloride intermediate. Reaction conditions (e.g., anhydrous DMF, 0–5°C, inert atmosphere) minimize side reactions .

  • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .

Q. How can the molecular structure and purity of this compound be validated?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments (e.g., furan O–CH3_3 at ~3.3 ppm, pyridinyl protons at 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ expected for C16_{16}H18_{18}N3_3O4_4).
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves 3D structure, including dihedral angles between furan, pyridine, and oxalamide planes.

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory bioactivity data across studies involving oxalamide derivatives?

  • Methodological Answer : Contradictions may arise from assay variability or substituent effects. Mitigation strategies include:
  • Standardized Assays : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., IC50_{50} determination via MTT assays) .
  • Structure-Activity Relationship (SAR) : Compare analogs (e.g., ’s fluorophenyl vs. This compound’s pyridinyl group) to isolate substituent contributions .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to targets like kinase domains or GPCRs .

Q. How can the compound’s stability under physiological conditions be assessed for therapeutic potential?

  • Methodological Answer :
  • Degradation Studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Metabolite Profiling : Use LC-MS/MS to identify metabolites formed by liver microsomes (e.g., CYP450-mediated oxidation of furan or methoxy groups) .
  • Thermal Stability : DSC/TGA analysis determines decomposition temperatures (>200°C suggests suitability for oral formulations) .

Q. What computational approaches predict this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP inhibition. For example, the methoxy group may enhance solubility but reduce BBB penetration .
  • MD Simulations : GROMACS simulations model membrane bilayer interactions to assess passive diffusion rates .
  • Toxicity Profiling : Use ProTox-II to predict hepatotoxicity or mutagenicity risks based on structural alerts (e.g., furan ring potential for reactive metabolite formation) .

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